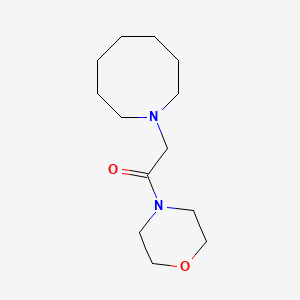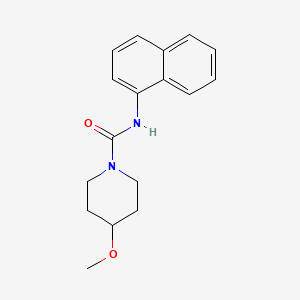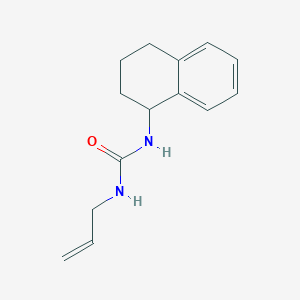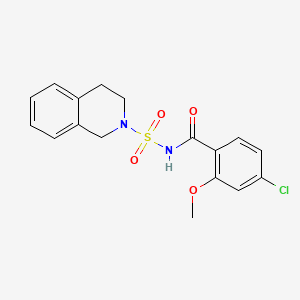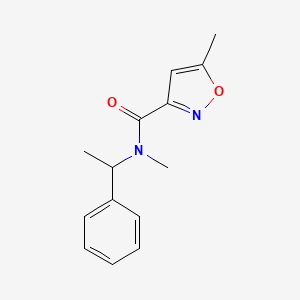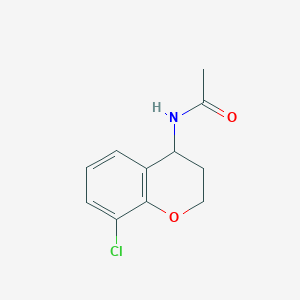
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as CDA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CDA belongs to the family of coumarin derivatives, which are known for their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of macrophages and neutrophils, which are involved in the inflammatory response. In addition, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for drug development. Its relatively simple synthesis method and low cost also make it an attractive option for researchers. However, one of the limitations of using N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide. One of the areas of interest is its potential use as a therapeutic agent for inflammatory and immune-related diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its potential use as a diagnostic tool for certain diseases, such as cancer. In addition, more studies are needed to fully understand its mechanism of action and potential side effects, which can help in the development of safer and more effective drugs.
Synthesis Methods
The synthesis of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide involves the reaction of 8-chloro-4-hydroxychromen-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization to obtain pure N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide. This synthesis method has been reported in several scientific publications and has been optimized for improved yield and purity.
Scientific Research Applications
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Some studies have also reported its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-5-6-15-11-8(10)3-2-4-9(11)12/h2-4,10H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBBVWNXKYVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCOC2=C1C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

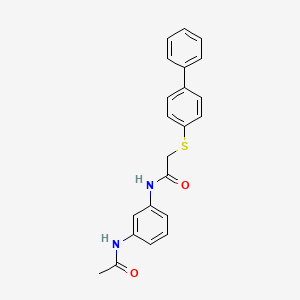
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
